molecular formula C10H17N3O9 B7970086 [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate

Cat. No.: B7970086
M. Wt: 323.26 g/mol
InChI Key: IPLWSSSPRGHSGL-UHFFFAOYSA-N
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Description

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and ammonia, followed by the addition of diethanedioic acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products

The major products formed from these reactions include pyrazole derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Amino-3,5-dimethylpyrazole: Another derivative with an amino group, used in similar applications.

    N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: A more complex compound with additional functional groups.

Uniqueness

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrates and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2C2H2O4.H2O/c1-4-6(3-7)5(2)9-8-4;2*3-1(4)2(5)6;/h3,7H2,1-2H3,(H,8,9);2*(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLWSSSPRGHSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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